molecular formula C13H8F3NO2 B3059557 2-(3-(Trifluoromethyl)phenyl)nicotinic acid CAS No. 635325-17-6

2-(3-(Trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B3059557
CAS No.: 635325-17-6
M. Wt: 267.20
InChI Key: WGINJLWZIAQNAS-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)nicotinic acid (CAS 635325-17-6) is a high-value chemical intermediate with the molecular formula C13H8F3NO2 and a molecular weight of 267.20 . This compound features a nicotinic acid scaffold linked to a 3-(trifluoromethyl)phenyl group, a motif common in the development of active agrochemical and pharmaceutical ingredients. The presence of the trifluoromethyl group is of significant interest in medicinal and agricultural chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity in target molecules. While specific biological data for this exact compound is limited, its structural analogs demonstrate considerable research value. For instance, closely related compounds, such as those based on malonic acid, serve as key intermediates in the synthesis of advanced insecticides like Triflumezopyrim . Furthermore, the 2-(phenylamino)nicotinic acid framework is a recognized pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), as exemplified by Flunixin, a potent cyclooxygenase (COX) inhibitor used in veterinary medicine . Researchers are exploring the potential of this chemical scaffold in various applications, including the development of novel antimicrobial agents, given that trifluoromethyl-substituted heterocycles are frequently investigated for this purpose . The carboxylic acid functional group makes it a versatile building block for further synthetic modification, such as amidation or esterification, to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGINJLWZIAQNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680774
Record name 2-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635325-17-6
Record name 2-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .

For example, a typical synthetic route might involve the reaction of 3-(trifluoromethyl)phenylboronic acid with 2-bromonicotinic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-(3-(Trifluoromethyl)phenyl)nicotinic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more robust catalysts and reagents to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. In one protocol:

  • Reagents : 2-Chloronicotinic acid reacts with 3-trifluoromethyl phenol using a solid superacid catalyst (e.g., sulfated zirconia) in toluene .

  • Conditions : Reflux at 110–120°C with azeotropic water removal for 4–12 hours.

  • Yield : Up to 85% of 3-(trifluoromethyl)phenyl 2-chloronicotinic acid ester .

Parameter Details
CatalystSolid superacid (e.g., sulfated ZrO₂)
SolventToluene or dichloromethane
Temperature110–120°C
Reaction Time4–12 hours

This ester serves as a precursor for herbicides like diflufenican .

Hydrolysis of Cyano Intermediates

The nitrile group in related intermediates is hydrolyzed to carboxylic acids under alkaline conditions:

  • Reagents : 3-Cyano-4-trifluoromethylpyridine treated with 70% NaOH in ethanol .

  • Conditions : Reflux for 6 hours followed by acidification with dilute HCl.

  • Outcome : Quantitative conversion to 2,6-dichloro-4-trifluoromethylnicotinic acid .

Hydrogenolysis for Dehalogenation

Chlorine substituents are removed via catalytic hydrogenolysis:

  • Catalyst : 5% Pd/C in ethanol with triethylamine .

  • Conditions : 80°C under 1.8 MPa H₂ pressure.

  • Result : Selective dechlorination at the 2- and 6-positions yields 4-trifluoromethylnicotinic acid .

Amidation and Urea Formation

The carboxylic acid reacts with amines or urea derivatives:

  • Example : Reaction with 3-(trifluoromethyl)phenyl urea in methanol under reflux forms a urea-linked derivative .

  • Conditions : Glacial acetic acid as catalyst, 5-hour reflux.

  • Yield : 70% with recrystallization from methanol .

Cyclocondensation Reactions

The compound participates in cyclization to form heterocyclic scaffolds:

  • Building Blocks : Ethyl 4,4,4-trifluoro-3-oxobutanoate or trifluoroacetate derivatives .

  • Application : Synthesizes trifluoromethylpyridine (TFMP) agrochemicals like fluazifop and haloxyfop .

Ortho-Directed Lithiation

The trifluoromethyl group directs regioselective lithiation:

  • Reagents : N-pivaloylaniline derivatives treated with LDA (lithium diisopropylamide) .

  • Conditions : -78°C in THF, followed by methylation with methyl iodide.

  • Outcome : Methylation at the ortho position relative to the trifluoromethyl group .

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group:

  • Conditions : Heating in quinoline with Cu powder .

  • Application : Generates trifluoromethylpyridine derivatives for pesticide synthesis .

Salt Formation

The carboxylic acid forms salts with bases for improved solubility:

  • Example : Sodium salt preparation using NaHCO₃ in aqueous ethanol .

  • Characterization : Confirmed by IR loss of -OH stretch at 2500–3500 cm⁻¹ .

Key Data Tables

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, as an NSAID, it inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to better penetrate biological membranes and reach its target sites .

Comparison with Similar Compounds

Nicotinic acid derivatives with trifluoromethyl substitutions or analogous aromatic groups exhibit diverse pharmacological and physicochemical properties. Below is a detailed comparison:

Structural Analogs
Compound Name CAS Number Molecular Formula Key Structural Differences Therapeutic Use/Function References
Niflumic Acid 4394-00-7 C₁₃H₉F₃N₂O₂ 2-amino-3-carboxy pyridine + 3-CF₃-phenyl Anti-inflammatory, CaCC inhibitor
4-(Trifluoromethyl)nicotinic acid 158063-66-2 C₇H₄F₃NO₂ CF₃ at pyridine position 4 Metabolite of flonicamid (insecticide)
2-(Trifluoromethyl)nicotinic acid 131747-43-8 C₇H₄F₃NO₂ CF₃ at pyridine position 2 Intermediate in agrochemical synthesis
6-(Trifluoromethyl)nicotinic acid N/A C₇H₄F₃NO₂ CF₃ at pyridine position 6 Pharmaceutical intermediate
Flunixin (5-Hydroxy analog) 75369-61-8 C₁₄H₁₁F₃N₂O₃ 5-hydroxy substitution on pyridine ring Veterinary analgesic

Key Observations :

  • Positional Isomerism: The location of the trifluoromethyl group on the pyridine ring significantly impacts biological activity. For example, Niflumic acid’s anti-inflammatory action relies on the 2-position CF₃ and amino-linked phenyl group, whereas 4-CF₃ analogs (e.g., TFNA) lack this activity .
  • Functional Group Modifications: Replacing the amino linkage (as in Niflumic acid) with amide or ester groups alters bioavailability. For instance, N-(4-Trifluoromethylnicotinoyl)-glycine (CAS: N/A) is a glycine conjugate with reduced membrane permeability compared to Niflumic acid .
Pharmacological and Physicochemical Properties
Property Niflumic Acid 4-(Trifluoromethyl)nicotinic Acid 2-(Trifluoromethyl)nicotinic Acid
Molecular Weight (g/mol) 312.24 191.11 191.11
LogP (Lipophilicity) ~3.5 (high) ~1.8 (moderate) ~2.0 (moderate)
Solubility Poor in water, soluble in DMSO Moderate in polar solvents Moderate in polar solvents
Metabolic Stability High (due to CF₃ group) Moderate Moderate

Pharmacodynamic Differences :

  • Niflumic acid’s dual action (COX inhibition and CaCC blockade) is absent in simpler analogs like 2- or 4-CF₃ nicotinic acids, which lack the amino-phenyl moiety critical for COX binding .
  • TFNA (4-CF₃) serves as a metabolite of flonicamid, an insecticide, highlighting its role in detoxification pathways rather than direct therapeutic action .

Biological Activity

2-(3-(Trifluoromethyl)phenyl)nicotinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F3N1O2C_{12}H_{8}F_{3}N_{1}O_{2}, and it has a molecular weight of approximately 283.20 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and bioavailability of compounds, potentially influencing their interaction with biological targets.

Research indicates that this compound interacts with various biological receptors, modulating their activity. Notably, studies have shown that it may influence nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in several neurological disorders .

Antinociceptive Effects

A study assessing the antinociceptive properties of related compounds indicated that derivatives similar to this compound exhibit significant antinociceptive effects in formalin-induced pain models. These compounds demonstrated dose-dependent reductions in pain responses, suggesting potential applications in pain management .

Case Studies

  • NMR Spectroscopy Analysis : A study utilized Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of related compounds. The analysis provided insights into the electronic environment of protons within the molecular structure, which is critical for understanding interactions with biological targets .
  • In Vivo Efficacy : In vivo studies have demonstrated that nicotinic acid derivatives can enhance NAD+ levels in tumor models, indicating potential applications in cancer therapy. The modulation of metabolic pathways via these compounds may lead to improved therapeutic outcomes in NAPRT1-deficient tumors .

Data Tables

Biological Activity Effect Model/System Reference
AntinociceptiveSignificant reduction in painFormalin test
AntimicrobialInhibition of bacterial growthVarious pathogens
Metabolic modulationIncreased NAD+ levelsTumor models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-(Trifluoromethyl)phenyl)nicotinic acid, and what analytical methods validate its purity?

  • Synthesis : A cyclocondensation reaction starting from ethyl 4,4,4-trifluoroacetoacetate and a Vilsmeier-derived intermediate (e.g., compound 9) is a key route. Intramolecular cyclization yields the target compound, with yields influenced by reaction temperature (120–140°C) and catalyst choice (e.g., Pd/C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) are standard methods. Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .
  • Impurity Analysis : Common impurities include trifluoromethylphenyl byproducts (e.g., 3-(Trifluoromethyl)phenethylamine). Use GC-MS or LC-MS to detect residual solvents (e.g., DMF) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR resolve structural features. The trifluoromethyl group (δ19F62ppm\delta_{19F} \approx -62 \, \text{ppm}) and aromatic protons (δH7.28.5ppm\delta_{H} \approx 7.2–8.5 \, \text{ppm}) are diagnostic .
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions (e.g., carboxylic acid dimer formation) .
  • FT-IR : Carboxylic acid O-H stretch (25003300cm1\sim 2500–3300 \, \text{cm}^{-1}) and C=O (1700cm1\sim 1700 \, \text{cm}^{-1}) confirm functional groups .

Q. How does this compound interact with pharmacological targets?

  • Mechanism : Acts as a cyclooxygenase (COX) inhibitor, with preferential binding to COX-2. Use in vitro assays (e.g., prostaglandin E2_2 inhibition in RAW 264.7 cells) to validate activity .
  • Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances lipophilicity and metabolic stability. Compare analogues (e.g., 3-fluorophenyl derivatives) to assess electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

  • Factorial Design : Use a 232^3 factorial design to test variables: temperature (120°C vs. 140°C), catalyst loading (5% vs. 10% Pd/C), and solvent (toluene vs. DMF). Response surface methodology (RSM) identifies optimal yield (>85%) and minimizes byproducts .
  • Process Control : Implement inline FT-IR or Raman spectroscopy to monitor reaction progress and automate pH adjustments during crystallization .

Q. What computational strategies predict the compound’s binding affinity to non-canonical targets?

  • Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 3LN1) to simulate binding. The carboxylic acid group forms salt bridges with Arg120 and Tyr355 .
  • MD Simulations : Conduct 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Calculate binding free energy via MM-PBSA .

Q. How to resolve contradictions in spectral data for derivatives of this compound?

  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled derivatives (e.g., 13C^{13}\text{C}-carboxylic acid) to clarify ambiguous NMR signals. Compare with unlabeled spectra to assign peaks .
  • Dynamic NMR : For rotameric equilibria (e.g., hindered rotation around the C-N bond), perform variable-temperature 1H^1\text{H} NMR (e.g., 25–60°C) to observe coalescence effects .

Q. What theoretical frameworks guide the design of novel analogues with improved pharmacokinetics?

  • Conceptual Framework : Link to the "bioisosteric replacement" theory. Replace the trifluoromethyl group with isosteres (e.g., CF2_2Cl or SF5_5) and predict logP/clogP values via ChemAxon .
  • ADMET Prediction : Use SwissADME or ADMETlab to model permeability (Caco-2), hepatic clearance (CYP3A4 inhibition), and toxicity (hERG binding) .

Methodological Notes

  • Data Validation : Cross-reference synthetic yields with independent replicates (n ≥ 3) and report standard deviations. Use NIST reference spectra for NMR/IR calibration .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicology assays (e.g., MTT cytotoxicity testing) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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